molecular formula C7H2Cl2N2O2 B029917 2,3-Dichloro-6-nitrobenzonitrile CAS No. 2112-22-3

2,3-Dichloro-6-nitrobenzonitrile

Cat. No. B029917
CAS RN: 2112-22-3
M. Wt: 217.01 g/mol
InChI Key: RDFDRMZYAXQLRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloro- and nitro- substituted benzonitriles, including compounds similar to 2,3-dichloro-6-nitrobenzonitrile, often involves regioselective substitution reactions. One method details the regioselective substitution for a nitro group in trinitrobenzonitrile under the action of thiols in the presence of base, leading to compounds with significant heterocyclic interest (Dalinger et al., 2000).

Molecular Structure Analysis

The molecular structure of chloro- and nitro- substituted benzonitriles has been extensively studied, including vibrational analysis through quantum chemical calculations. For instance, vibrational frequencies and geometric parameters of 4-chloro-3-nitrobenzonitrile were investigated, providing insights into the effects of substitution on the benzene ring and highlighting the compound's electronic structure (Sert et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving nitro- and chloro- substituted benzonitriles demonstrate complex behavior, including nitration reactions and electron-withdrawing effects. Studies on nitration and the electron-withdrawing effects elucidate how substituents influence chemical reactivity and molecular structure (Graneek et al., 2018).

Physical Properties Analysis

The physical properties of chloro- and nitro- substituted benzonitriles, such as solubility, melting points, and boiling points, are closely tied to their molecular structure. Although specific data on 2,3-dichloro-6-nitrobenzonitrile is not detailed in the provided references, general trends can be inferred from related compounds, emphasizing the importance of structural analysis in predicting physical properties.

Chemical Properties Analysis

The chemical properties of 2,3-dichloro-6-nitrobenzonitrile, such as reactivity with various chemical agents and stability under different conditions, can be understood by studying similar compounds. For example, the regiospecific substitution of nitro groups in dinitrobenzo[b]thiophene derivatives underlines the complex interplay between substituents and reactivity (Shevelev et al., 2001).

Scientific Research Applications

Application 1: Synthesis of Ethyl (2-amino-5,6-dichlorobenzyl)glycinate

  • Summary of the Application: 2,3-Dichloro-6-nitrobenzonitrile is used as a starting reagent for the synthesis of ethyl (2-amino-5,6-dichlorobenzyl)glycinate .

Application 2: Synthesis of Anagrelide

  • Summary of the Application: 2,3-Dichloro-6-nitrobenzonitrile is formed as an intermediate during the synthesis of anagrelide .

properties

IUPAC Name

2,3-dichloro-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-1-2-6(11(12)13)4(3-10)7(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFDRMZYAXQLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371087
Record name 2,3-Dichloro-6-nitrobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-6-nitrobenzonitrile

CAS RN

2112-22-3
Record name 2,3-Dichloro-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitrobenzonitrile
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Synthesis routes and methods I

Procedure details

Under a nitrogen atomosphere, pyridine (42 ml, 0.52 mol) was spread evenly over a mixture of 2,3,4-trichloronitrobenzene (225 g, 1 mol) and cuprous cyanide (89.6 g, 1 mol). The mixture was heated to 100° and held at this temperature until it became stirrable. Then the stirred mixture was heated to 165° over 1.5 hours, and held at this temperature for 30 minutes. The dark mixture was allowed to cool, then concentrated HCl (500 ml) and toluene (250 ml) were added. The mixture was vigorously stirred for 1.5 hours. The layers were separated and the aqueous phase was extracted with toluene (3 × 250 ml). The combined toluene extracts were washed with concentrated HCl (3 × 250 ml), water (250 ml) and saturated aqueous NaCl (2 × 250 ml). The toluene solution was dried over Na2SO4, filtered and stripped to obtain 185 g (85%) of the title benzonitrole. The product was 87% pure and contained about 7% trichloronitrobenzene. Recrystallization from methanol (2.1 ml/g) gave a product of 99% purity.
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
89.6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A solution of 1.831 kg of 1,2,3-trichloro-4-nitrobenzene and 0.861 kg of copper cyanide in 1.21 L of DMF is heated to 155° C. for 2 hours, then cooled to room temperature. A solution of 3.24 kg of ferric chloride hexahydrate, 0.806 L of concentrated hydrochloric acid, and 4.87 L of water is added and the solution heated to 65° C. for 20 minutes. The mixture is cooled, stirred with 0.55 kg of charcoal and 4 L of toluene, and filtered. The organic phase is separated and the aqueous phase extracted with toluene. The combined toluene layers are washed with water and 6 N HCl, dried and concentrated to give a slurry. The slurry is dissolved in 1.5 L of methanol, and stored at 5° C. for 24 hours. The nitrile product is collected by filtration, washed with 1.5 L cold methanol and dried at 40° C.
Quantity
1.831 kg
Type
reactant
Reaction Step One
Quantity
0.861 kg
Type
reactant
Reaction Step One
Name
Quantity
1.21 L
Type
solvent
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
3.24 kg
Type
reactant
Reaction Step Two
Quantity
0.806 L
Type
reactant
Reaction Step Two
Name
Quantity
4.87 L
Type
solvent
Reaction Step Two
Quantity
0.55 kg
Type
reactant
Reaction Step Three
Quantity
4 L
Type
solvent
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

As shown below in the Examples, a preferred process is set forth for making 2-amino-5,6-dichloro-3,4-dihydroquinazoline from commercially available starting materials. In one process 1,2,3-trichlorobenzene is used as the starting material and is nitrated using, for example, nitric/sulfuric acids to form 1,2,3-trichloro-4-nitrobenzene. This compound is then reacted with a cyanating agent such as CuCN to form 2,3-dichloro-6-nitrobenzonitrile. The nitrile is then reacted under reducing conditions using for example B2H6 to form 2,3-dichloro-6-nitrobenzylamine HCl which is then reduced and reacted with CNX to form the desired compound.
Quantity
0 (± 1) mol
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[Compound]
Name
sulfuric acids
Quantity
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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